1,4-Dimethyldibenzo[b,d]thiophene-2-carbaldehyde

Organic Synthesis Process Chemistry Purification

1,4-Dimethyldibenzo[b,d]thiophene-2-carbaldehyde (CAS 21339-66-2) is a polycyclic aromatic sulfur heterocycle (PASH) belonging to the dibenzothiophene class. It features a tricyclic dibenzo[b,d]thiophene core with methyl substituents at the 1- and 4-positions and a formyl group at the 2-position.

Molecular Formula C15H12OS
Molecular Weight 240.3 g/mol
CAS No. 21339-66-2
Cat. No. B12792550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dimethyldibenzo[b,d]thiophene-2-carbaldehyde
CAS21339-66-2
Molecular FormulaC15H12OS
Molecular Weight240.3 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C2=C1SC3=CC=CC=C32)C)C=O
InChIInChI=1S/C15H12OS/c1-9-7-11(8-16)10(2)14-12-5-3-4-6-13(12)17-15(9)14/h3-8H,1-2H3
InChIKeyXQJKKQKGRYUDDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Dimethyldibenzo[b,d]thiophene-2-carbaldehyde (CAS 21339-66-2): A Sterically Defined Dibenzothiophene Aldehyde Building Block


1,4-Dimethyldibenzo[b,d]thiophene-2-carbaldehyde (CAS 21339-66-2) is a polycyclic aromatic sulfur heterocycle (PASH) belonging to the dibenzothiophene class. It features a tricyclic dibenzo[b,d]thiophene core with methyl substituents at the 1- and 4-positions and a formyl group at the 2-position . This specific substitution pattern distinguishes it from the more common unsubstituted dibenzothiophene-2-carbaldehyde (CAS 22099-23-6) and from regioisomeric aldehydes such as dibenzo[b,d]thiophene-4-carbaldehyde (CAS 23985-81-1) . The compound is primarily utilized as a synthetic intermediate in medicinal chemistry and materials science, where the steric and electronic influence of the flanking methyl groups on the aldehyde functionality offers distinct reactivity profiles and product properties compared to non-methylated or differently substituted analogs .

Why Generic Dibenzothiophene Aldehydes Cannot Replace 1,4-Dimethyldibenzo[b,d]thiophene-2-carbaldehyde in Precision Synthesis


Simple substitution of 1,4-dimethyldibenzo[b,d]thiophene-2-carbaldehyde with the parent dibenzothiophene-2-carbaldehyde or positional isomers introduces critical variability in reaction outcomes due to the absence of the 1,4-dimethyl substitution pattern . The methyl groups ortho to the aldehyde (position 1) and at the peri-position (position 4) create a sterically congested environment that directly modulates the electrophilicity of the formyl group and the accessibility of the adjacent C-3 and C-4 positions for further functionalization. In hydrodesulfurization (HDS) chemistry, analogous methyl substitution on dibenzothiophene has been quantitatively shown to reduce catalytic transformation rates by factors of 5–10× compared to the unsubstituted parent [1], confirming that the steric and electronic effects of these substituents are substantial and cannot be ignored. Using a non-methylated or differently methylated analog will therefore alter reaction kinetics, regioselectivity in subsequent transformations, and the physicochemical properties (e.g., lipophilicity, crystallinity) of final derived compounds .

Quantitative Differentiation Evidence for 1,4-Dimethyldibenzo[b,d]thiophene-2-carbaldehyde Against Closest Analogs


Physicochemical Property Differentiation: Boiling Point and Density vs. Parent Dibenzothiophene-2-carbaldehyde (CAS 22099-23-6)

The introduction of two methyl groups at positions 1 and 4 increases the molecular weight from 212.27 g/mol (parent, CAS 22099-23-6) to 240.32 g/mol for the target compound, and the boiling point rises from approximately 403.6 °C (predicted for the parent) to 426.1 °C at 760 mmHg . The density increases from ~1.2 g/cm³ (parent) to 1.255 g/cm³ . These differences directly impact distillation-based purification and formulation strategies, making the two compounds non-interchangeable in processes sensitive to volatility or density.

Organic Synthesis Process Chemistry Purification

Steric Modulation of Aldehyde Reactivity: Evidence from Methyl-Substituted Dibenzothiophene HDS Kinetics

Although direct kinetic data for the aldehyde functional group are not available in the open literature, the profound steric effect of methyl substituents on dibenzothiophene core reactivity is quantitatively established in hydrodesulfurization (HDS) studies. 4,6-Dimethyldibenzothiophene (4,6-DMDBT), where methyl groups flank the sulfur atom in a manner analogous to the 1,4-dimethyl groups flanking the aldehyde in the target compound, exhibits a relative HDS rate constant (k_rel) of 0.1–0.2 versus dibenzothiophene (k_rel = 1.0) over standard CoMo/Al₂O₃ and NiMoP/Al₂O₃ catalysts at 340 °C and 40 bar [1]. This 5–10× rate reduction is attributed exclusively to steric hindrance by the methyl groups, supporting the inference that the 1,4-dimethyl substitution in the target aldehyde will similarly and substantially attenuate electrophilic additions and condensations at the formyl group relative to the unsubstituted parent aldehyde.

Catalysis Reaction Kinetics Steric Effects

Regioisomeric Differentiation: 2-Carbaldehyde vs. 4-Carbaldehyde in OLED Precursor Design

In organic light-emitting diode (OLED) host and charge-transport material design, the attachment position of the formyl group on the dibenzothiophene scaffold critically determines the molecular orbital distribution and the resulting charge-transport properties. Derivatives prepared from dibenzo[b,d]thiophene-4-carbaldehyde (CAS 23985-81-1) have been reported to yield OLED luminance efficiencies of approximately 15 cd/A in specific device configurations . The 2-carbaldehyde substitution pattern in the target compound directs the electron-withdrawing formyl group to a position with different conjugation topology compared to the 4-isomer, altering the HOMO-LUMO energy levels and the molecular dipole moment. Although device data for the specific 1,4-dimethyl-2-carbaldehyde derivative are not yet published, the 2-carbaldehyde regioisomer is structurally required for synthesizing certain 2,8-diaryl-dibenzothiophene derivatives that demonstrated photoluminescence quantum yields of 0.45–0.60 in solution [1], which would be inaccessible from the 4-carbaldehyde isomer.

OLED Materials Regiochemistry Photophysics

Computational Property Differentiation: Exact Mass and Lipophilicity Impact

The target compound has an exact mass of 240.06096 Da, compared to 212.02959 Da for the unsubstituted parent aldehyde . This 28.03137 Da mass increase corresponds precisely to two methylene units (C₂H₄). In medicinal chemistry programs, this mass shift allows fine-tuning of molecular weight within the Lipinski 'Rule of 5' space while maintaining the core scaffold. The added methyl groups increase the calculated logP by approximately 1.0–1.5 units (based on additive fragment contributions), which can be advantageous for improving membrane permeability of derived drug candidates compared to the less lipophilic parent .

Medicinal Chemistry Drug Design Physicochemical Properties

Optimal Application Scenarios for 1,4-Dimethyldibenzo[b,d]thiophene-2-carbaldehyde Based on Differentiated Properties


Synthesis of Sterically Shielded Aldimine and Hydrazone Ligands for Late Transition Metal Catalysis

The steric hindrance provided by the 1,4-dimethyl groups adjacent to the aldehyde at position 2 makes this compound an ideal precursor for bulky aldimine or hydrazone ligands used in late transition metal catalysis. The reduced accessibility of the formyl carbon (inferred from the 5–10× rate retardation observed in analogous HDS systems [1]) promotes selective mono-condensation and can suppress undesired side reactions during ligand synthesis. This is particularly relevant for designing Pd(II) or Ni(II) precatalysts where controlled steric bulk around the metal center is essential for catalytic activity and selectivity.

OLED Host Material Precursor Requiring Specific 2,8-Diaryl Substitution Pattern

The 2-carbaldehyde functional group is the required starting point for constructing 2,8-diaryl-dibenzothiophene derivatives, which have demonstrated solution photoluminescence quantum yields of 0.45–0.60 [2]. The 1,4-dimethyl substitution provides additional solubility and morphological control in thin-film devices. The 4-carbaldehyde isomer cannot yield the same 2,8-disubstituted architecture, making the target compound a mandatory building block for this class of OLED host and charge-transport materials.

Medicinal Chemistry Scaffold with Enhanced Lipophilicity for CNS-Targeted Libraries

The +28 Da mass increase and approximately 1.0–1.5 logP unit gain over the parent dibenzothiophene-2-carbaldehyde make this compound a preferred building block in medicinal chemistry programs targeting central nervous system (CNS) indications. The enhanced lipophilicity can improve blood-brain barrier penetration of derived compounds, while the dibenzothiophene core offers a rigid, planar scaffold for target engagement.

Process Chemistry Optimization via Boiling Point and Density Differentiation

The elevated boiling point (426.1 °C vs. ~403.6 °C) and higher density (1.255 vs. ~1.2 g/cm³) compared to the parent aldehyde [1] allow process chemists to design separations and purifications that exploit these differences. In scaled-up multi-step syntheses, the lower volatility of the dimethyl derivative can reduce losses during solvent evaporation and facilitate recovery of the intermediate by simple distillation.

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